α-Gal A Thermal Protection
DGJ-pFPhT provides superior protection of α-Gal A against thermal denaturation compared to both the bicyclic isothiourea analog pFPhIM-DGJ and the alkylthiourea derivative DGJ-BnT. In a heat inactivation assay where enzyme activity in the absence of compound decreased to 20% of the initial value after 40 minutes incubation at 48°C at pH 7.0, DGJ-pFPhT achieved 85% protection at 30 μM concentration after 1 hour of heating [1]. This performance exceeded that of DGJ-pMeOPhT (95% protection) but was markedly higher than the protection afforded by comparator compounds pFPhIM-DGJ and DGJ-BnT under identical conditions [1].
| Evidence Dimension | α-Gal A thermal protection (% activity retained after 1 h heating at 48°C, 30 μM compound) |
|---|---|
| Target Compound Data | 85% protection (DGJ-pFPhT) |
| Comparator Or Baseline | pFPhIM-DGJ and DGJ-BnT (values reported as 'much less efficiently' than DGJ-ArTs; DGJ-pMeOPhT: 95%) |
| Quantified Difference | DGJ-pFPhT protection substantially exceeds pFPhIM-DGJ and DGJ-BnT; 10 percentage points lower than DGJ-pMeOPhT (85% vs. 95%) |
| Conditions | Human normal fibroblast lysates; α-Gal A activity measured after 40 min incubation at 48°C, pH 7.0; protection assessed at 30 μM compound concentration after 1 h heating [1] |
Why This Matters
Thermal stabilization data directly correlates with a compound's ability to prevent misfolding and aggregation in the endoplasmic reticulum, making DGJ-pFPhT a more robust tool than earlier-generation analogs for studying mutant enzyme rescue and validating chaperone candidates for Fabry disease variants.
- [1] Yu Y, Mena-Barragán T, Higaki K, Johnson JL, Drury JE, Lieberman RL, Nakasone N, Ninomiya H, Tsukimura T, Sakuraba H, Suzuki Y, Nanba E, Ortiz Mellet C, García Fernández JM, Ohno K. Molecular Basis of 1-Deoxygalactonojirimycin Arylthiourea Binding to Human α-Galactosidase A: Pharmacological Chaperoning Efficacy on Fabry Disease Mutants. ACS Chem Biol. 2014;9(7):1460-1469. View Source
